molecular formula C18H15BrN2O2S B3206300 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 1040667-31-9

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B3206300
CAS RN: 1040667-31-9
M. Wt: 403.3 g/mol
InChI Key: NRXJWRACPSDZAH-UHFFFAOYSA-N
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Description

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)acetamide is a chemical compound that has gained considerable attention in the field of scientific research. It is a synthetic compound that has been studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Scientific Research Applications

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of certain cancer cell lines. The presence of the oxazole ring and bromophenyl group contributes to its cytotoxic properties, making it a candidate for developing new anticancer agents .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. The oxazole moiety is known for its ability to disrupt microbial cell walls, making this compound effective against a range of bacterial and fungal pathogens. This makes it a valuable candidate for developing new antibiotics .

Anti-inflammatory Applications

Research has indicated that this compound can act as an anti-inflammatory agent. Its structure allows it to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This application is particularly relevant in the treatment of chronic inflammatory diseases .

Neuroprotective Effects

Studies have shown that this compound may have neuroprotective effects. It can potentially protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This makes it a promising candidate for further research in neuroprotection .

Antioxidant Properties

The compound has demonstrated antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress. This is beneficial in preventing cellular damage and aging, and it can be explored for use in anti-aging products and therapies .

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes. Enzyme inhibitors are crucial in regulating biochemical pathways and can be used in the treatment of various diseases, including metabolic disorders and cancers .

Pharmacokinetic Studies

Due to its unique chemical structure, this compound is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for developing effective and safe pharmaceutical drugs .

Molecular Docking Studies

The compound is frequently used in molecular docking studies to predict its interaction with various biological targets. This helps in understanding its mechanism of action and in designing more effective derivatives for therapeutic use .

properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S/c1-12-5-2-3-8-15(12)21-17(22)11-24-18-20-10-16(23-18)13-6-4-7-14(19)9-13/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXJWRACPSDZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(o-tolyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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